![molecular formula C12H10FNO B6366191 4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261992-41-9](/img/structure/B6366191.png)
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, commonly known as FMHP, is an important organic compound with a variety of uses in scientific research, particularly in the fields of biochemistry and physiology. It is a white crystalline solid with a molecular weight of 181.18 g/mol and a melting point of 83-85°C. FMHP is used as a starting material for the synthesis of various other compounds, and its unique properties make it an ideal reagent for a number of biochemical and physiological experiments.
Scientific Research Applications
FMHP has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a reagent for the synthesis of various other compounds, including 4-(5-fluoro-2-methylphenyl)-2-hydroxy-4-methylpyridine and 4-(5-fluoro-2-methylphenyl)-3-hydroxy-4-methylpyridine. It has also been used as a reagent in the synthesis of novel peptide-based inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV). Additionally, FMHP has been used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in memory formation and cognitive processes.
Mechanism of Action
The mechanism of action of FMHP is not yet fully understood. However, it is thought to act as an inhibitor of DPP-IV and acetylcholinesterase, thus blocking the breakdown of peptides and acetylcholine, respectively. This can lead to an increase in peptide and acetylcholine levels, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHP are not yet fully understood. However, it is thought to have a variety of effects on the body, including an increase in cognitive function, memory formation, and learning. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to reduce blood pressure and cholesterol levels.
Advantages and Limitations for Lab Experiments
The main advantage of using FMHP in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it an ideal reagent for a variety of experiments. However, it is important to note that FMHP is a relatively new compound, and its effects are not yet fully understood. Additionally, it is not approved for human consumption, so its use in laboratory experiments should be done with caution.
Future Directions
Given the potential of FMHP, there are a number of future directions for research. First, further research is needed to better understand the biochemical and physiological effects of FMHP, as well as its mechanism of action. Additionally, further research is needed to explore the potential therapeutic applications of FMHP, such as its potential use as an anti-inflammatory agent or as a treatment for cognitive disorders. Finally, further research is needed to investigate the potential toxic effects of FMHP, as well as its potential for drug interactions.
Synthesis Methods
FMHP can be synthesized via a two-step process. In the first step, 5-fluoro-2-methylphenol is treated with sodium hydroxide in ethanol, which produces 4-(5-fluoro-2-methylphenyl)-2-hydroxypyridine. In the second step, the product is recrystallized from ethanol, yielding a pure white crystalline solid.
properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-10(13)7-11(8)9-4-5-14-12(15)6-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGNSYHMKLZSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682653 |
Source
|
Record name | 4-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1261992-41-9 |
Source
|
Record name | 4-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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